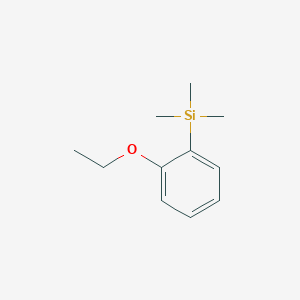
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) typically involves the reaction of 5-chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic acid) with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or radical initiators (e.g., AIBN) are used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon or deprotected product.
Scientific Research Applications
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2,4,6-trimethyl-1,3-phenylenedi(boronic Acid Pinacol Ester) is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. Its chloro and trimethyl groups enhance its utility in selective coupling reactions and provide additional functionalization options .
Properties
Molecular Formula |
C21H33B2ClO4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-[3-chloro-2,4,6-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H33B2ClO4/c1-12-15(22-25-18(4,5)19(6,7)26-22)13(2)17(24)14(3)16(12)23-27-20(8,9)21(10,11)28-23/h1-11H3 |
InChI Key |
NKMVJUQJFJIVIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)C)B3OC(C(O3)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


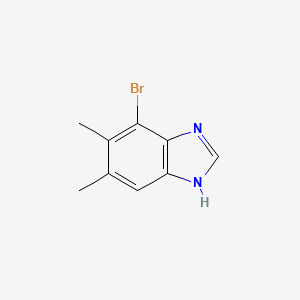
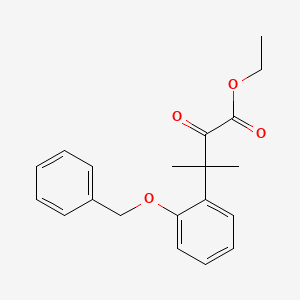
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)

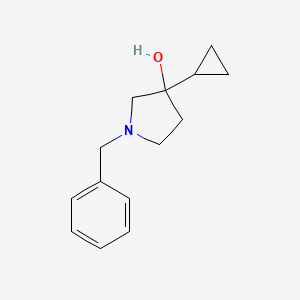
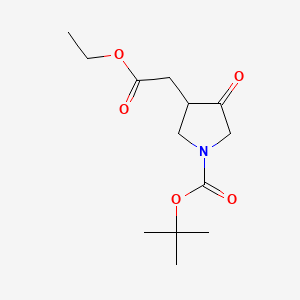

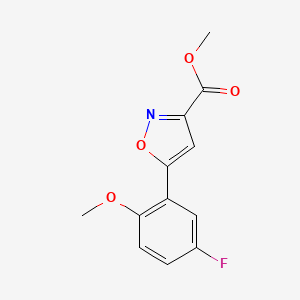
![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
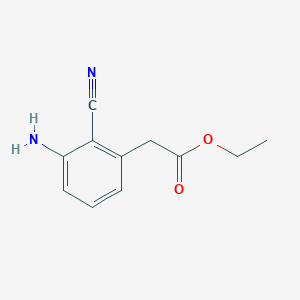

![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
